molecular formula C11H14 B13941052 1H-Indene, 2,3-dihydrodimethyl- CAS No. 53563-67-0

1H-Indene, 2,3-dihydrodimethyl-

Cat. No.: B13941052
CAS No.: 53563-67-0
M. Wt: 146.23 g/mol
InChI Key: GBDOKROGRPXCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene, 2,3-dihydrodimethyl- is a chemical compound with the molecular formula C11H14. It is also known by other names such as 1,1-Dimethylindane and 1,1-Dimethyl-2,3-dihydro-1H-indene

Preparation Methods

The synthesis of 1H-Indene, 2,3-dihydrodimethyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1H-Indene, 2,3-dimethyl- under specific reaction conditions . Industrial production methods may involve catalytic hydrogenation processes where the compound is produced in large quantities using catalysts such as palladium or platinum on carbon.

Chemical Reactions Analysis

1H-Indene, 2,3-dihydrodimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indene, 2,3-dihydrodimethyl- has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is conducted to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydrodimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Indene, 2,3-dihydrodimethyl- can be compared with other similar compounds such as:

  • 1H-Indene, 2,3-dihydro-1,1-dimethyl-
  • 1H-Indene, 2,3-dihydro-1,2-dimethyl-
  • 1H-Indene, 2,3-dihydro-1,3-dimethyl-

These compounds share similar structures but differ in the position and number of methyl groups attached to the indene ring. The uniqueness of 1H-Indene, 2,3-dihydrodimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and applications .

Properties

CAS No.

53563-67-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2,4-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

GBDOKROGRPXCLR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC(=C2C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.